molecular formula C14H14N2O2 B2998462 (4Z)-2-phenyl-4-piperidin-2-ylidene-1,3-oxazol-5(4H)-one CAS No. 1807636-19-6

(4Z)-2-phenyl-4-piperidin-2-ylidene-1,3-oxazol-5(4H)-one

Cat. No.: B2998462
CAS No.: 1807636-19-6
M. Wt: 242.278
InChI Key: UMKAXLKUQPJSLU-QXMHVHEDSA-N
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Description

(4Z)-2-Phenyl-4-piperidin-2-ylidene-1,3-oxazol-5(4H)-one is a heterocyclic oxazolone derivative characterized by a Z-configuration at the exocyclic C=C bond. Oxazolones are synthetically versatile scaffolds with applications in medicinal chemistry, materials science, and catalysis. The piperidin-ylidene substituent introduces a cyclic amine moiety, distinguishing it from common benzylidene or aryl-substituted analogs.

Properties

IUPAC Name

2-phenyl-4-(2,3,4,5-tetrahydropyridin-6-yl)-1,3-oxazol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c17-14-12(11-8-4-5-9-15-11)16-13(18-14)10-6-2-1-3-7-10/h1-3,6-7,17H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCFYDCFAGVWFSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN=C(C1)C2=C(OC(=N2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-phenyl-4-piperidin-2-ylidene-1,3-oxazol-5(4H)-one typically involves multi-step reactions. One common method includes the condensation of a phenyl-substituted oxazole with a piperidine derivative under controlled conditions. The reaction often requires a base catalyst and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-phenyl-4-piperidin-2-ylidene-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the substituents present on the oxazole or piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-2-phenyl-4-piperidin-2-ylidene-1,3-oxazol-5(4H)-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its ability to mimic natural substrates or inhibitors.

Medicine

Its structure allows it to interact with specific biological targets, making it a candidate for drug development .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of (4Z)-2-phenyl-4-piperidin-2-ylidene-1,3-oxazol-5(4H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades that result in altered cellular responses .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Oxazolones are typically synthesized via the Erlenmeyer-Plochl condensation of aldehydes with hippuric acid derivatives. Key structural variations arise from substituents at the C-2 (phenyl, methyl) and C-4 (benzylidene, aryl, or heterocyclic groups) positions:

Compound C-2 Substituent C-4 Substituent Key Feature Reference
Target Compound Phenyl Piperidin-2-ylidene Cyclic amine, potential H-bonding -
(4Z)-4-Benzylidene-2-phenyl-oxazolone Phenyl Benzylidene Planar aromatic system
(4Z)-4-(4-Methoxybenzylidene)-2-methyl Methyl 4-Methoxybenzylidene Electron-donating methoxy group
(4Z)-4-(3,4-Dimethoxybenzylidene) Phenyl 3,4-Dimethoxybenzylidene Enhanced electron-donor effects
(4Z)-4-[Carbazolylmethylidene] Phenyl Carbazole moiety Fluorescent properties

Key Observations :

  • Methoxy-substituted benzylidenes (e.g., ) increase electron density, altering reactivity in photoredox systems .

Spectral Properties

Infrared (IR) Spectroscopy:
  • C=O Stretching : Benzylidene-substituted oxazolones exhibit C=O vibrations split due to Fermi resonance between the carbonyl stretch and C–H deformation overtones. For example, (4Z)-4-benzylidene-2-phenyl-oxazolone shows split bands at ~1770 cm⁻¹ and ~1730 cm⁻¹ .
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro in ) downshift C=O wavenumbers, while electron-donating groups (e.g., methoxy in ) cause minimal shifts. The piperidin-ylidene group may reduce splitting due to steric hindrance or altered resonance .
NMR Spectroscopy:
  • 1H NMR : Protons on the oxazolone ring and substituents show distinct shifts. For example, the exocyclic C=CH proton in benzylidene analogs resonates at δ 7.8–8.2 ppm .
  • 13C NMR : The C=O carbon typically appears at ~168 ppm, while the C=N of the oxazolone ring resonates at ~162 ppm. Piperidin-ylidene may upshift these values due to inductive effects .

Crystallographic and Molecular Packing

  • Benzylidene Analogs : (4Z)-4-Benzylidene-2-phenyl-oxazolone forms planar oxazole rings with dihedral angles <8° between substituents. Crystal packing is stabilized by C–H···O hydrogen bonds and π-π interactions (centroid distance: 3.53 Å) .
  • Piperidin-ylidene Implications : The bulky piperidin group may disrupt planar stacking, favoring C–H···N interactions and altering packing efficiency. This could impact solid-state reactivity or material properties .

Biological Activity

(4Z)-2-phenyl-4-piperidin-2-ylidene-1,3-oxazol-5(4H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features an oxazole ring linked to a piperidine moiety, which may contribute to its interaction with various biological targets. Understanding its biological activity is essential for exploring its applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C18H22N4O\text{C}_{18}\text{H}_{22}\text{N}_4\text{O}

This molecular structure allows for diverse interactions with biological macromolecules, making it a candidate for drug development.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities, including analgesic, anti-inflammatory, and antimicrobial properties. The unique structural features of this compound may enhance its pharmacological profile.

The mechanism of action involves the compound's interaction with specific molecular targets such as enzymes or receptors. It can inhibit or activate these targets, leading to altered cellular responses. For instance, it may affect signaling pathways involved in pain perception or inflammation.

Analgesic Activity

A study focused on oxazolones demonstrated that derivatives of oxazol-5(4H)-ones possess significant analgesic activity. In tests such as the writhing test and hot plate test, compounds similar to this compound showed promising results in pain relief without significant toxicity .

Anti-inflammatory Effects

Oxazole derivatives have been noted for their anti-inflammatory properties. The incorporation of specific substituents can enhance these effects, making them potential candidates for treating inflammatory diseases. Molecular docking studies suggest that these compounds may interact with targets like COX enzymes involved in inflammation .

Case Study 1: Synthesis and Biological Evaluation

In a recent study, researchers synthesized a series of oxazolones and evaluated their analgesic and anti-inflammatory activities. The findings indicated that certain derivatives exhibited potent analgesic effects comparable to established pain medications while showing low toxicity profiles .

Case Study 2: Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinities of this compound against various pain-related targets. The results indicated favorable interactions with COX enzymes and other inflammatory mediators, suggesting potential therapeutic applications .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
(4Z)-2-(4-methoxyphenyl)-4-piperidin-2-ylidene-1,3-oxazol-5(4H)-oneOxazole derivativeAnalgesic, anti-inflammatory
4-(4-bromophenylsulfonyl)phenyl oxazoleOxazole derivativeAntimicrobial, anti-inflammatory
DapsoneSulfone derivativeAntibacterial, anti-inflammatory

The comparison highlights the unique properties of this compound relative to other biologically active compounds.

Q & A

Q. What are the established synthetic routes for (4Z)-2-phenyl-4-piperidin-2-ylidene-1,3-oxazol-5(4H)-one, and how can reaction conditions be optimized?

The compound is typically synthesized via Erlenmeyer azlactone formation . A common method involves:

  • Step 1 : N-acylation of amino acids (e.g., phenylalanine) with acyl chlorides to form acyclic intermediates.
  • Step 2 : Intramolecular cyclization under reflux with acetic anhydride and sodium acetate as catalysts .
  • Step 3 : Purification via recrystallization (e.g., ethanol or chloroform) .

Q. Optimization Tips :

  • Use anhydrous conditions to prevent hydrolysis of intermediates.
  • Adjust molar ratios (e.g., benzaldehyde excess) to improve yield .
  • Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane eluent) .

Q. How is the Z-configuration of the exocyclic double bond confirmed in this oxazolone derivative?

The Z-configuration is validated via:

  • X-ray crystallography : Dihedral angles between the oxazole and substituent rings (e.g., 5.50° in ) and C=C bond lengths (~1.348 Å) confirm stereochemistry .
  • NMR spectroscopy : Coupling constants (e.g., 3JHH^3J_{HH}) and NOESY correlations distinguish Z/E isomers .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • FT-IR : Peaks at ~1750 cm1^{-1} (C=O stretch), ~1650 cm1^{-1} (C=N) .
  • 1^1H/13^{13}C NMR : Aromatic protons (δ 7.2–8.1 ppm), oxazole C=O (δ ~165 ppm) .
  • HRMS : Molecular ion peaks matching calculated masses (e.g., [M+H]+^+ for C17_{17}H13_{13}NO2_2: 264.1019) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular conformations?

Discrepancies in dihedral angles or packing interactions (e.g., vs. 13) require:

  • Re-refinement using SHELXL : Adjust H-atom placement via riding models and validate with R-factors (<0.05) .
  • Validation tools : Use PLATON/CHECKCIF to identify outliers in bond lengths/angles .
  • Cross-referencing : Compare with similar oxazolones (e.g., 4-benzylidene derivatives) to assess torsional strain .

Q. What computational methods predict the electronic properties and bioactivity of this compound?

  • DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) to analyze HOMO-LUMO gaps (e.g., ~4.5 eV for charge transport) .
  • Molecular Docking : Simulate binding to tyrosinase/COX-2 active sites using AutoDock Vina; assess binding energies (<-7 kcal/mol) .
  • ADMET Prediction : Use SwissADME to evaluate pharmacokinetics (e.g., LogP ~2.5 for membrane permeability) .

Q. How do substituents on the oxazolone ring influence bioactivity, and how can this be tested experimentally?

  • Structural-Activity Relationship (SAR) :
    • Phenyl groups : Enhance π-π stacking with enzyme pockets (e.g., COX-2 inhibition) .
    • Piperidine substituents : Increase solubility via H-bonding with biological targets .
  • Testing Methods :
    • In vitro assays : Tyrosinase inhibition (IC50_{50} via spectrophotometry) , anti-inflammatory activity (COX-2 ELISA) .
    • Cytotoxicity : MTT assay on cancer cell lines (e.g., IC50_{50} < 50 μM) .

Q. What strategies mitigate challenges in reproducing synthetic protocols for this compound?

  • Critical Factors :
    • Reagent purity : Use freshly distilled benzaldehyde to avoid oxidation byproducts .
    • Crystallization control : Slow evaporation from chloroform for high-quality single crystals .
  • Troubleshooting :
    • Low yields: Increase reaction time (12–24 hr) or switch to microwave-assisted synthesis .
    • Byproducts: Column chromatography (SiO2_2, 3:1 hexane/ethyl acetate) for purification .

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